molecular formula C23H27F3O6 B584581 9-keto Fluprostenol

9-keto Fluprostenol

Cat. No.: B584581
M. Wt: 456.5 g/mol
InChI Key: WWMXHYUXIKWXSR-AAHOZRAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Keto Fluprostenol is a potent analog of prostaglandin E2 (PGE2) with structural modifications aimed at enhancing its half-life and potency. It is derived from Fluprostenol, a well-researched analog of prostaglandin F2α (PGF2α), primarily interacting with the FP receptor. The oxidation at carbon 9 of Fluprostenol results in this compound, which exhibits a high affinity for EP receptors and potentially functions as a PGE2 agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Keto Fluprostenol involves the oxidation of Fluprostenol at the carbon 9 position. This process can be achieved using various oxidizing agents under controlled conditions to ensure the selective formation of the keto group without affecting other functional groups in the molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process would likely include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Keto Fluprostenol has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: Investigated for its interactions with EP receptors and its role as a PGE2 agonist.

    Medicine: Potential therapeutic applications in the treatment of conditions related to prostaglandin pathways, such as glaucoma and other inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .

Mechanism of Action

9-Keto Fluprostenol exerts its effects primarily through its high affinity for EP receptors, functioning as a PGE2 agonist. The molecular targets include various EP receptor subtypes, which are involved in numerous physiological processes such as inflammation, vasodilation, and smooth muscle contraction. The activation of these receptors leads to downstream signaling pathways that mediate the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structural modifications that enhance its half-life and potency compared to other prostaglandin analogs. Its high affinity for EP receptors and potential as a PGE2 agonist make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXHYUXIKWXSR-AAHOZRAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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